BENGHE Methodological & Application

Check Availability & Pricing

llluminating Genomics: Fluorescent Red Mega
480 in Advanced DNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1257686

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Fluorescent Red Mega 480 is a novel fluorescent dye engineered for multicolor genomic
applications, including DNA sequencing and Fluorescence In Situ Hybridization (FISH). Its
defining characteristic is an exceptionally large Stokes shift—the difference between the
maximum excitation and emission wavelengths. This property allows for excitation using
common light sources, such as a 488 nm argon laser, while emitting in the far-red spectrum.
This minimizes spectral overlap with other fluorophores and reduces background
autofluorescence, thereby enhancing the signal-to-noise ratio in complex biological samples.
This document provides detailed application notes and protocols for the use of Fluorescent
Red Mega 480 in Sanger DNA sequencing and FISH, complete with quantitative data,
experimental workflows, and troubleshooting guidance.[1][2][3][4]

Key Advantages of Fluorescent Red Mega 480

o Large Stokes Shift: With an excitation maximum around 500-526 nm and an emission
maximum in the 630-640 nm range, Fluorescent Red Mega 480 allows for efficient
excitation with common blue-green light sources while minimizing spectral overlap in
multicolor experiments.[2]
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e Reduced Autofluorescence: Emission in the far-red spectrum helps to avoid the natural
autofluorescence of many biological samples, which is typically more pronounced in the
green and yellow regions of the spectrum.[5]

 Suitability for Multicolor Techniques: The distinct spectral properties of Fluorescent Red
Mega 480 make it an excellent candidate for multiplex assays where several targets are
detected simultaneously.[1][2][3][4]

o NHS-Ester Chemistry: Available as an N-hydroxysuccinimide (NHS) ester, the dye can be
readily conjugated to amine-modified oligonucleotides for use as probes or primers.[2]

Quantitative Data Summary

A comparative analysis of the spectral properties of Fluorescent Red Mega 480 and other
commonly used fluorescent dyes in DNA sequencing and FISH is presented below. Please
note that the quantum yield for Fluorescent Red Mega 480 is not readily available in the public
domain.
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. o Extinction Common
Excitation Emission o Quantum .
Dye Coefficient . Application
Max (nm) Max (nm) Yield
(M~*cm™?) S
Fluorescent DNA
Red Mega ~500-526 ~630-640 ~40,000[1] Not Available Sequencing,
480 FISH
DNA
FAM ~495 ~520 ~83,000 ~0.93 Sequencing,
gPCR
_ DNA
JOE ~520 ~545 ~75,000 High _
Sequencing
DNA
TAMRA ~555 ~580 ~91,000 ~0.26[6] Sequencing,
FRET
DNA
Sequencing
ROX ~575 ~602 ~82,000 ~0.30[6] .
(Size
Standard)
_ FISH,
Texas Red ~589 ~615 ~85,000 High )
Microscopy
FISH,
Cy3 ~550 ~570 ~150,000 ~0.04[7] _
Microarrays
FISH,
Cy5 ~649 ~666 ~250,000 ~0.3[7][8] Microarrays,

NIR Imaging

Application 1: DNA Sequencing (Sanger-based)

Fluorescent Red Mega 480 can be utilized as a dye for labeling either the sequencing primer
(dye-primer sequencing) or the dideoxynucleotide terminators (dye-terminator sequencing). Its
large Stokes shift offers potential advantages in reducing spectral overlap and improving base-
calling accuracy in four-dye sequencing systems.
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Principle of Sanger Sequencing with Fluorescent Dyes

Sanger sequencing, or the chain-termination method, involves the in vitro synthesis of DNA
strands complementary to a template. The reaction includes a low concentration of
dideoxynucleotides (ddNTPs) which lack the 3'-hydroxyl group necessary for chain elongation.
When a ddNTP is incorporated, DNA synthesis terminates. In automated sequencing, each of
the four ddNTPs is labeled with a different fluorescent dye. The resulting DNA fragments of
varying lengths are then separated by size using capillary electrophoresis. A laser excites the
dyes as the fragments pass a detector, and the emitted fluorescence is recorded, generating a
chromatogram that reveals the DNA sequence.

DNA Sequencing Workflow

Template DNA + Primer Sequencing Mix Cycle Sequencing Fragment Separation Laser Excitation & Data Analysis
P (DNA Polymerase, dNTPs, Labeled ddNTPs) (Thermal Cycling) (Capillary Electrophoresis) Fluorescence Detection (Chromatogram Generation)

Click to download full resolution via product page

Caption: Workflow for Sanger DNA sequencing.

Experimental Protocol: Dye-Terminator Sequencing
(Adapted for Fluorescent Red Mega 480)

This protocol is adapted from the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit
protocol. It assumes that one of the four ddNTPs is labeled with Fluorescent Red Mega 480.

1. Cycle Sequencing Reaction Setup:

e Onice, prepare the following reaction mix in a PCR tube for each sample:
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Component

Volume (for 20 pL reaction) Final Concentration

BigDye™ Terminator v3.1

. . 8 pL 1X
Ready Reaction Mix
DNA Template (Plasmid: 150- )

X pL Varies

300 ng; PCR product: 3-40 ng)
Primer (3.2 uM) 1L 0.16 uM
5X Sequencing Buffer 2 uL 1X
Nuclease-free Water Up to 20 puL -

Note: The BigDye™ Terminator Ready Reaction Mix contains DNA polymerase, dNTPs, and

fluorescently labeled ddNTPs. For this adapted protocaol, it is assumed a custom mix is used

where one ddNTP is labeled with Fluorescent Red Mega 480.

2. Thermal Cycling:

» Perform thermal cycling using the following parameters:

Step Temperature Time Number of Cycles
Initial Denaturation 96°C 1 minute 1

Denaturation 96°C 10 seconds 25-30

Annealing 50°C 5 seconds

Extension 60°C 4 minutes

Final Hold 4°C Indefinite 1

3. Post-Reaction Purification:

e |tis crucial to remove unincorporated dye terminators and salts before capillary

electrophoresis. Ethanol/EDTA precipitation is a common method.

o Add 5 pL of 125 mM EDTA to each 20 pL sequencing reaction.
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o Add 60 pL of 100% ethanol and mix thoroughly.
o Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
o Centrifuge at maximum speed for 30 minutes at 4°C.
o Carefully aspirate the supernatant.
o Wash the pellet with 50 pL of ice-cold 70% ethanol.
o Centrifuge at maximum speed for 5 minutes at 4°C.
o Aspirate the supernatant and air-dry the pellet in the dark for at least 15 minutes.
4. Capillary Electrophoresis:
e Resuspend the dried pellet in 10-15 pL of Hi-Di™ Formamide.
o Denature the samples at 95°C for 3 minutes and then immediately place on ice.
o Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730).

o Ensure the instrument's spectral calibration is set to correctly detect the emission of
Fluorescent Red Mega 480.

Troubleshooting for DNA Sequencing
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Issue

Possible Cause

Suggested Solution

Low or No Signal

- Insufficient or poor-quality
DNA template.[9][10] -
Incorrect primer concentration
or poor primer design.[9][11] -
Inefficient removal of

contaminants (e.g., salts).[9]

- Quantify and assess the
purity of the template DNA
(A260/280 ratio of 1.8-2.0).[12]
[13] - Optimize primer
concentration and ensure the
melting temperature (Tm) is
appropriate for the annealing
temperature. - Ensure
thorough purification after PCR

and cycle sequencing.

"Noisy" Data or High Baseline

- Unincorporated dye
terminators ("dye blobs").[14] -
Template or primer

contamination.

- Optimize the post-reaction
purification to completely
remove unincorporated dyes. -
Use fresh, high-quality

template and primers.

Top-Heavy Signal (Strong
signal at the beginning, then

drops off)

- Too much template DNA.[9]

- Reduce the amount of
template DNA in the

sequencing reaction.

Application 2: Fluorescence In Situ Hybridization

(FISH)

Fluorescent Red Mega 480 is well-suited for labeling oligonucleotide probes for FISH. Its far-

red emission is advantageous for reducing background fluorescence in tissues and cells,

leading to clearer images and more reliable localization of target DNA or RNA sequences.

Principle of FISH

FISH is a cytogenetic technique that uses fluorescently labeled nucleic acid probes to detect

and localize specific DNA or RNA sequences within cells or tissues. The process involves fixing

the biological sample, permeabilizing the cells to allow probe entry, and then denaturing the

target nucleic acids and the probe. The labeled probe then hybridizes to its complementary
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sequence in the sample. After washing away unbound probes, the sample is visualized using a

fluorescence microscope.

FISH Workflow
Sample Preparation
(Fixation, Permeabilization)
Denaturation
(Sample and Probe)
Hybridization
(Probe to Target)

Post-Hybridization Washes

'

Fluorescence Microscopy

Click to download full resolution via product page
Caption: General workflow for Fluorescence In Situ Hybridization.

Experimental Protocols
1. Labeling of an Amino-Modified Oligonucleotide with Fluorescent Red Mega 480 NHS-Ester:

This protocol is for conjugating the NHS-ester form of the dye to an oligonucleotide with a

primary amine group.
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Oligonucleotide Labeling Workflow

Dissolve Mega 480
NHS-Ester in DMSO

Conjugation Reaction Purify Labeled Probe
(pH 8.3-8.5) (e.g., HPLC, Precipitation)

C:’repare Amino-Modifie(h T

Oligonucleotide )

Click to download full resolution via product page

Caption: Workflow for labeling an oligonucleotide with an NHS-ester dye.

« Reagents:

o

Amino-modified oligonucleotide

o

Fluorescent Red Mega 480 NHS-ester

[¢]

Anhydrous Dimethyl Sulfoxide (DMSO)

[¢]

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

Nuclease-free water

o

e Procedure:

o Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final

concentration of 1-2 mg/mL.

o Prepare a stock solution of Fluorescent Red Mega 480 NHS-ester in anhydrous DMSO
at a concentration of 10 mg/mL.

o Add the dye solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye

is recommended.
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o Incubate the reaction for 2-4 hours at room temperature, protected from light.

o Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol
precipitation, gel filtration, or HPLC.

2. FISH Protocol for Cultured Cells:

e Sample Preparation:

[¢]

Grow cells on sterile glass coverslips.

[e]

Wash briefly with phosphate-buffered saline (PBS).

o

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

Wash twice with PBS for 5 minutes each.

[¢]

[¢]

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

Wash twice with PBS for 5 minutes each.

[e]

o Hybridization:

[¢]

Prepare a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).

o

Dilute the Fluorescent Red Mega 480-labeled probe in the hybridization buffer to a final
concentration of 1-5 ng/uL.

[¢]

Apply the probe mixture to the coverslip.

[e]

Denature the sample and probe together by incubating at 75°C for 5 minutes.

Transfer to a humidified chamber and incubate at 37°C for 2-16 hours.

o

o Post-Hybridization Washes:

o Wash the coverslips in 2x SSC with 0.1% Tween-20 at 42°C for 5 minutes.

o Wash in 0.1x SSC at 60°C for 5 minutes.
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o Wash in 2x SSC at room temperature for 5 minutes.

 Visualization:
o Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
o Mount the coverslip on a microscope slide with an anti-fade mounting medium.

o Visualize using a fluorescence microscope with appropriate filters for DAPI and
Fluorescent Red Mega 480.

Troubleshooting for FISH
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Issue Possible Cause Suggested Solution

- Increase the stringency of the
post-hybridization washes

(higher temperature, lower salt

- Incomplete removal of concentration).[15][17][18] -
unbound probe.[15][16][17] - Include blocking agents (e.g.,
) Non-specific binding of the Cot-1 DNA for repetitive
High Background . e
probe.[15][16][17] - sequences) in the hybridization
Autofluorescence of the buffer.[17][18] - Treat the
sample.[5] sample with a reducing agent

like sodium borohydride or use
spectral imaging to subtract
the background.

- Verify the labeling efficiency
of the probe by
] spectrophotometry. - Optimize
- Poor probe labeling o
the permeabilization step (e.g.,
adjust Triton X-100

concentration or incubation

efficiency.[16] - Insufficient
Weak or No Signal sample permeabilization.[16] -
Degraded probe or target )
] ] time). - Use nuclease-free
nucleic acid.
reagents and handle samples
carefully to prevent

degradation.

- Use an anti-fade mounting
o - Photobleaching of the medium. - Minimize the
Faint Signal
fluorophore. exposure of the sample to the

excitation light.

Conclusion

Fluorescent Red Mega 480 presents a valuable addition to the palette of fluorescent dyes
available for genomic research. Its unique spectral properties, particularly its large Stokes shift,
offer tangible benefits for enhancing the quality and reliability of data in both DNA sequencing
and FISH applications. By following the detailed protocols and troubleshooting guides provided,
researchers can effectively integrate this novel dye into their workflows to achieve clearer
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signals and more robust results. Further characterization of its photophysical properties, such

as quantum yield, will continue to refine its application in these and other advanced molecular

biology techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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